Telomerase Inhibition: BMVC Demonstrates 4‑Fold Higher Potency Than Taq DNA Polymerase Inhibition, Defining Its Selectivity Window
BMVC selectively inhibits telomerase activity with an IC50 of ~0.05–0.2 μM, whereas its off‑target inhibition of Taq DNA polymerase occurs at a 12.5‑ to 50‑fold higher concentration (IC50 ~2.5 μM) [1]. This selectivity profile distinguishes BMVC from non‑selective G4 binders that may inhibit polymerases at similar or lower concentrations.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Telomerase IC50 = 0.05–0.2 μM |
| Comparator Or Baseline | Taq DNA polymerase IC50 = ~2.5 μM |
| Quantified Difference | 12.5‑fold to 50‑fold higher selectivity for telomerase over Taq polymerase |
| Conditions | Telomeric Repeat Amplification Protocol (TRAP) assay; Taq polymerase inhibition assay |
Why This Matters
This selectivity window is critical for users seeking a telomerase inhibitor with minimal interference in PCR‑based applications, a property not guaranteed among other G4 ligands.
- [1] Chang, C. C., Wu, J. Y., Chien, C. W., Wu, W. S., Liu, H., Kang, C. C., Yu, L. J., & Chang, T. C. (2004). A novel carbazole derivative, BMVC: a potential antitumor agent and fluorescence marker of cancer cells. Chemistry & Biodiversity, 1(9), 1377–1384. https://doi.org/10.1002/cbdv.200490100 View Source
